molecular formula C26H23Cl2NO2 B4046287 5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B4046287
M. Wt: 452.4 g/mol
InChI Key: YIQNPDCRFHSHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a useful research compound. Its molecular formula is C26H23Cl2NO2 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.1105844 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors and pH Indicators

A study demonstrated the synthesis of dihydro-5H-indeno[1,2-b]quinolines, which share structural similarities with the specified compound, highlighting their application as new pH indicators. These molecules exhibit significant wavelength shifts and sensitivity in a specific pH range, indicating their potential use in analytical chemistry for monitoring pH changes in various environments (Shirini et al., 2013).

Structural and Optical Properties

Another study focused on the structural and optical properties of thin films made from 4H-pyrano[3,2-c]quinoline derivatives, which are structurally related to the specified compound. These materials exhibited polycrystalline nature in powder form and transformed into nanocrystallites dispersed in an amorphous matrix upon thermal deposition, showing promise for optoelectronic applications (Zeyada et al., 2016).

Catalysis

The catalytic synthesis of indeno-[1,2-b]-quinoline-9,11-dione derivatives was reported using heterogeneous Cu/zeolite-Y, presenting a method to reduce reaction times and improve yields. The catalyst demonstrated both Brønsted and Lewis acid sites, suggesting its utility in facilitating various chemical reactions (Dhengale et al., 2022).

Novel Compound Synthesis

One-pot synthesis methods for creating new compounds, including 7-phenyl-10-aryl-5H-indeno[1,2-b]quinoline-9,11-dione compounds, have been developed. These methods offer simplified procedures for generating molecules with potential utility in various fields, from materials science to pharmaceuticals (Jia, 2015).

Properties

IUPAC Name

5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2NO2/c1-2-3-13-29-20-9-6-10-21(30)23(20)22(15-11-12-18(27)19(28)14-15)24-25(29)16-7-4-5-8-17(16)26(24)31/h4-5,7-8,11-12,14,22H,2-3,6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQNPDCRFHSHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(C3=C1C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl)C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 2
5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 3
5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 5
5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 6
5-butyl-10-(3,4-dichlorophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

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